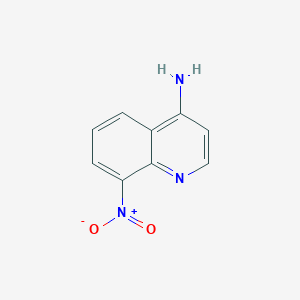

8-Nitroquinolin-4-amine

Description

Significance of Quinolines in Chemical Sciences

Quinoline (B57606), a heterocyclic aromatic organic compound, is a cornerstone in the field of chemical sciences. wisdomlib.orgnih.gov Its structure, which features a benzene (B151609) ring fused to a pyridine (B92270) ring, imparts unique chemical and physical properties that make it a versatile scaffold in organic synthesis. wisdomlib.orgnumberanalytics.com Quinolines and their derivatives are integral to the development of a wide array of functional molecules, finding applications in medicinal chemistry, materials science, and agrochemicals. numberanalytics.comresearchgate.net

In the realm of medicinal chemistry, the quinoline nucleus is a prominent pharmacophore found in numerous natural and synthetic bioactive compounds. nih.govrsc.org This includes a range of therapeutic agents with activities such as antimalarial, antibacterial, anticancer, and anti-inflammatory properties. nih.govrsc.org The ability of the quinoline ring system to interact with biological targets has driven extensive research into the synthesis and functionalization of novel quinoline-based drugs. researchgate.netrsc.org

Beyond pharmaceuticals, quinoline derivatives are crucial in materials science, contributing to the development of organic light-emitting diodes (OLEDs), sensors, and luminescent materials. numberanalytics.comresearchgate.net Their distinct electronic and photophysical properties make them valuable components in the design of advanced materials with tailored functionalities. numberanalytics.com The ongoing exploration of quinoline chemistry continues to unveil new applications and expand its significance across various scientific disciplines. numberanalytics.comresearchgate.net

Overview of Nitroquinolines and Aminoquinolines in Academic Inquiry

Nitroquinolines and aminoquinolines represent two critical classes of quinoline derivatives that are subjects of intense academic inquiry. The introduction of a nitro group (-NO₂) or an amino group (-NH₂) onto the quinoline scaffold dramatically influences the molecule's electronic properties and reactivity, opening up diverse avenues for chemical transformations and biological applications.

Nitroquinolines are highly valuable intermediates in organic synthesis. The strongly electron-withdrawing nature of the nitro group activates the quinoline ring for nucleophilic substitution reactions, facilitating the introduction of a wide range of functional groups. mdpi.comnih.gov This reactivity is particularly useful for constructing complex molecular architectures. Furthermore, the nitro group itself can be readily reduced to an amino group, providing a straightforward route to aminoquinolines. google.com

Aminoquinolines are of significant interest due to their prevalence in pharmacologically active compounds. acs.org The amino group can act as a key hydrogen bond donor and acceptor, influencing drug-receptor interactions. The position of the amino group on the quinoline ring is crucial for its biological activity. For instance, 4-aminoquinoline (B48711) and 8-aminoquinoline (B160924) derivatives have been extensively studied for their antimalarial properties. google.comacs.org The versatility of the amino group also allows for further derivatization, enabling the synthesis of extensive libraries of compounds for drug discovery and other applications. acs.org

Structure

3D Structure

Properties

CAS No. |

89770-26-3 |

|---|---|

Molecular Formula |

C9H7N3O2 |

Molecular Weight |

189.17 g/mol |

IUPAC Name |

8-nitroquinolin-4-amine |

InChI |

InChI=1S/C9H7N3O2/c10-7-4-5-11-9-6(7)2-1-3-8(9)12(13)14/h1-5H,(H2,10,11) |

InChI Key |

KHXNBKYPUALXTE-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Synthetic Methodologies for 8 Nitroquinolin 4 Amine and Its Derivatives

Strategies for Quinoline (B57606) Core Construction Relevant to 8-Substitution

The initial and pivotal step in the synthesis of 8-nitroquinolin-4-amine is the construction of the quinoline heterocyclic system. Classical methods, often named after their discoverers, remain highly relevant for creating the necessary precursors, particularly those substituted at the 8-position.

Skraup and Doebner-Miller Reactions for Nitroquinoline Precursors

The Skraup and Doebner-Miller reactions are foundational methods for quinoline synthesis, typically involving the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors. iipseries.orgwikipedia.orgwikipedia.orgnumberanalytics.com These reactions are particularly useful for preparing quinolines with substitution patterns dictated by the starting aniline (B41778).

The Skraup reaction , first reported in 1880, involves heating an aniline derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgnumberanalytics.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. numberanalytics.com A key strategy for synthesizing 8-nitroquinoline (B147351) precursors is the use of an appropriately substituted aniline. For instance, the Skraup reaction using o-nitroaniline as the starting material directly yields 8-nitroquinoline. Similarly, employing m-substituted anilines can lead to mixtures of 5- and 7-substituted quinolines. brieflands.comresearchgate.net A notable example is the reaction of m-toluidine (B57737) with glycerol, which produces a mixture of 7-methylquinoline (B44030) and 5-methylquinoline. brieflands.comsemanticscholar.org This mixture can then be carried forward to a subsequent nitration step.

The Doebner-Miller reaction is a variation that reacts anilines with α,β-unsaturated aldehydes or ketones under acidic conditions. iipseries.orgwikipedia.org This method allows for the synthesis of a wide variety of substituted quinolines. A relevant example is the synthesis of 3-butyl-8-nitroquinoline, which is achieved by reacting o-nitroaniline with 2-methylenehexanal (B86039) in a Doebner-Miller type cyclization. rug.nl This approach simultaneously introduces the nitro group at the 8-position and a substituent on the pyridine (B92270) ring of the quinoline core.

Table 1: Comparison of Skraup and Doebner-Miller Reactions for Nitroquinoline Precursors

| Feature | Skraup Reaction | Doebner-Miller Reaction |

|---|---|---|

| Carbon Source | Glycerol (dehydrates to acrolein in situ) | α,β-Unsaturated aldehydes or ketones |

| Aniline Reactant | Substituted or unsubstituted anilines | Substituted or unsubstituted anilines |

| Typical Conditions | Strong acid (e.g., H₂SO₄), oxidizing agent (e.g., nitrobenzene), heat | Acid catalyst (Brønsted or Lewis), heat |

| Relevance to 8-Nitroquinolines | Use of o-nitroaniline yields 8-nitroquinoline directly. | Use of o-nitroaniline with an appropriate carbonyl compound yields substituted 8-nitroquinolines. |

| Example | m-Toluidine + Glycerol → 7-Methylquinoline / 5-Methylquinoline mixture brieflands.comsemanticscholar.org | o-Nitroaniline + 2-Methylenehexanal → 3-Butyl-8-nitroquinoline rug.nl |

Approaches to Substituted Quinoline Frameworks

Beyond the classic Skraup and Doebner-Miller syntheses, a variety of other methods exist for constructing the quinoline framework, including the Combes, Friedländer, and Pfitzinger reactions. brieflands.comsemanticscholar.org These methods offer alternative pathways to substituted quinolines that can serve as intermediates. For instance, a three-step cyclocondensation involving 2,2-dimethyl-1,3-dioxane (B13969650) (Meldrum's acid), trimethyl orthoformate, and o-nitroaniline has been used to prepare a precursor for 4-chloro-8-nitroquinoline (B1348196). nih.gov The synthesis of 4,7-dichloroquinoline, a precursor for 4,7-dichloro-8-nitroquinoline, also provides a key intermediate framework. scholaris.ca

Nitration Reactions Leading to 8-Nitroquinoline Intermediates

Once the quinoline core is established, the next critical step is the introduction of a nitro group at the 8-position, if not already incorporated during the initial ring formation. This is typically achieved through electrophilic aromatic substitution.

Regioselective Nitration Protocols

The position of nitration on the quinoline ring is heavily influenced by the reaction conditions and the existing substituents on the ring. The directing effects of these substituents are paramount for achieving the desired 8-nitro regiochemistry.

For quinolines with substituents that direct electrophilic attack towards the 8-position, direct nitration is a viable strategy. For example, 7-methylquinoline, produced from the Skraup reaction of m-toluidine, can be selectively nitrated at the 8-position. brieflands.comsemanticscholar.org The methyl group at C7 directs the incoming nitro group to the adjacent C8 position. Similarly, 2-butylquinoline (B11908802) can be nitrated to give 2-butyl-8-nitroquinoline. rug.nl

A crucial intermediate for the synthesis of this compound is 4-chloro-8-nitroquinoline. This compound is synthesized by the nitration of 4,7-dichloroquinoline. The presence of the chlorine atoms and the reaction conditions facilitate the introduction of the nitro group at the C8 position. scholaris.ca

Impact of Reaction Conditions on Nitroquinoline Formation

The conditions for nitration must be carefully controlled to ensure regioselectivity and to manage the reactivity of the system. A common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

The temperature is a critical parameter. For the nitration of a mixture of 7-methylquinoline and 5-methylquinoline, the reaction is initiated at a low temperature (-5°C) before being allowed to proceed. brieflands.comsemanticscholar.org In the synthesis of 2-butyl-8-nitroquinoline, the reaction is maintained at 0°C. rug.nl For the nitration of 4,7-dichloroquinoline, the reaction is conducted at an elevated temperature of 95°C after the initial mixing at 40°C. scholaris.ca These examples highlight that the optimal temperature can vary significantly depending on the substrate's reactivity.

Table 2: Selected Nitration Reactions for 8-Nitroquinoline Intermediates

| Starting Material | Nitrating Agent | Temperature | Product | Reference |

|---|---|---|---|---|

| 7-Methylquinoline | fuming HNO₃ / H₂SO₄ | -5°C to RT | 7-Methyl-8-nitroquinoline | brieflands.comsemanticscholar.org |

| 2-Butylquinoline | conc. H₂SO₄ / HNO₃ | 0°C | 2-Butyl-8-nitroquinoline | rug.nl |

| 4,7-Dichloroquinoline | NaNO₃ / H₂SO₄ | 95°C | 4,7-Dichloro-8-nitroquinoline | scholaris.ca |

| 8-(Alkyl)-2-methylquinoline | conc. H₂SO₄ / HNO₃ | >70°C | 8-(Alkyl)-2-methyl-5-nitroquinoline | mdpi.com |

Amination Pathways to 8-Aminoquinoline (B160924) Derivatives

The final stage in synthesizing the target compound and its analogues involves introducing an amino group. This can be achieved through various chemical transformations, most notably by nucleophilic aromatic substitution on a pre-functionalized quinoline or by the reduction of a nitro group.

For the specific synthesis of This compound , a logical and efficient pathway involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 4-position of an 8-nitroquinoline core. The intermediate 4-chloro-8-nitroquinoline is an ideal substrate for this transformation. nih.govmdpi.com The chlorine atom at the C4 position is activated towards nucleophilic attack by the electron-withdrawing effects of both the quinoline nitrogen and the nitro group at C8. Reaction of 4-chloro-8-nitroquinoline with an amine source, such as ammonia (B1221849) or a protected amine, would lead to the displacement of the chloride ion to form the corresponding 4-amino derivative. This addition-elimination mechanism is a well-established method for forming C-N bonds on activated aromatic rings. libretexts.orgyoutube.com

Alternatively, aminoquinoline derivatives can be formed by the reduction of a nitroquinoline precursor. For example, various nitroquinolines can be reduced to the corresponding aminoquinolines in high yield (up to 86%) using reagents like stannous chloride. nih.gov Similarly, the reduction of butyl-substituted nitroquinolines to their respective aminoquinolines has been accomplished using a combination of SnCl₂ and NaBH₄. rug.nl This method, however, would convert the 8-nitro group into an 8-amino group, which is useful for creating analogues like 8-amino-4-butylquinoline but not for the direct synthesis of this compound.

Another amination strategy is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. In this reaction, a nucleophile attacks the electron-deficient nitroaromatic ring at a hydrogen-bearing carbon atom. For 8-nitroquinoline, VNS amination occurs preferentially at the C7 or C5 positions (ortho and para to the nitro group), rather than at the C4 position. nih.govresearchgate.net

Therefore, the most direct synthetic route to this compound relies on the preparation of the 4-chloro-8-nitroquinoline intermediate, followed by a nucleophilic aromatic substitution with an appropriate aminating agent.

Reduction of Nitro Groups to Amino Groups

The reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of aminoquinolines from their nitroquinoline precursors. Several methods have been developed to achieve this conversion, each with its own set of advantages and substrate scope.

Stannous chloride (SnCl₂) is a classical and widely used reagent for the reduction of aromatic nitro compounds, including nitroquinolines. strategian.comatamanchemicals.com This method is valued for its effectiveness and predictability. The reduction is typically carried out in an acidic medium, such as hydrochloric acid, to facilitate the reaction. atamanchemicals.comnih.gov

The reduction of various nitroquinoline derivatives using stannous chloride has been shown to proceed in mild conditions and is tolerant of a variety of functional groups, including hydroxyl, alkyl substituents, and halogens. nih.gov This tolerance makes it a versatile tool in multi-step syntheses. The reaction is generally fast and provides good to excellent yields of the corresponding aminoquinolines, with reported yields of up to 86%. nih.gov The process involves the transfer of electrons from Sn(II) to the nitro group, which, after a series of protonation and dehydration steps, ultimately yields the amine. While effective, a notable drawback of this method is the generation of tin-containing byproducts, which can sometimes complicate product purification. semanticscholar.orgnih.gov

A study on the reduction of nitroquinoline derivatives demonstrated that the reaction with stannous chloride is an effective and predictable method that tolerates other functional groups. nih.gov

Table 1: Stannous Chloride Mediated Reduction of Nitroquinolines

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

|---|

This table summarizes the general conditions and yields for the reduction of nitroquinolines using stannous chloride.

Hydrogen sulfide (B99878) and its salts, such as ammonium (B1175870) sulfide or alkali metal hydrogen sulfides, are also employed for the reduction of nitro groups. This method can offer a degree of selectivity, which is particularly useful when multiple reducible functional groups are present in the molecule. The reduction is typically performed in an aqueous or alcohol-aqueous solution. googleapis.com The pH of the reaction mixture is an important parameter and is generally maintained in the range of 8.0 to 9.5. googleapis.com

The mechanism involves the nucleophilic attack of the hydrosulfide (B80085) ion (HS⁻) on the nitro group, followed by a series of electron and proton transfers. While this method can be effective, the use of hydrogen sulfide, a toxic and foul-smelling gas, requires appropriate safety precautions.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines. google.com This technique involves the use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. Common catalysts include palladium (Pd), platinum (Pt), and nickel (Ni), often supported on carbon. google.comnih.gov

This method is highly attractive due to its high efficiency and the formation of water as the only byproduct. The reaction conditions, such as hydrogen pressure and temperature, can be varied to optimize the reduction. For instance, the reduction of 8-nitroquinoline to 8-aminoquinoline has been achieved in high yield using a palladium catalyst. google.com A patent describes a process for the hydrogenation of 8-nitroquinoline in methanol (B129727) using a specific catalyst, resulting in a yield of over 85% of 8-aminoquinoline dihydrochloride. google.com

However, a significant challenge in catalytic hydrogenation is achieving chemoselectivity, as other functional groups like alkenes, alkynes, and even the quinoline ring itself can be reduced under certain conditions. nih.govacs.org Therefore, careful selection of the catalyst and reaction conditions is crucial to selectively reduce the nitro group.

Table 2: Catalytic Hydrogenation of 8-Nitroquinoline

| Starting Material | Product | Catalyst | Conditions | Yield (%) | Reference |

|---|

This table highlights a specific example of the catalytic hydrogenation of 8-nitroquinoline.

The use of iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, is a classic and cost-effective method for the reduction of nitroarenes. researchgate.net This method is particularly suitable for large-scale industrial syntheses due to the low cost and ready availability of iron. The reaction is heterogeneous and involves the transfer of electrons from the metallic iron to the nitro group.

Recent advancements have focused on developing more environmentally friendly protocols. For example, the use of commercial carbonyl iron powder (CIP) in an aqueous micellar medium has been reported as a mild, safe, and efficient method for the reduction of aromatic and heteroaromatic nitro compounds. nih.govescholarship.org This approach offers broad substrate scope and scalability. nih.gov Another study demonstrated the use of iron powder in water at elevated temperatures, although high temperatures can sometimes lead to reduced selectivity. longdom.org The chemoselectivity of iron-mediated reductions is generally high, with functional groups like halogens, carbonyls, and nitriles often remaining intact. researchgate.netlongdom.org

A study reported that the reduction of 6-nitroquinoline (B147349) using carbonyl iron powder in a THF/water co-solvent system yielded the corresponding amine in 98% yield overnight. escholarship.org

Table 3: Iron Powder Mediated Reduction of a Nitroquinoline

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

|---|

This table provides an example of a highly efficient iron-mediated reduction of a nitroquinoline derivative.

Vicarious Nucleophilic Substitution (VNS) of Hydrogen in Nitroquinolines

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the direct introduction of substituents, including amino groups, onto electron-deficient aromatic rings like nitroquinolines. mdpi.comnih.govmdpi.com This reaction avoids the need for pre-functionalization of the aromatic ring, making it an atom-economical and efficient synthetic strategy. The VNS reaction typically involves a nucleophile containing a leaving group on the nucleophilic center.

The reaction proceeds through the initial addition of the nucleophile to a carbon atom of the nitroaromatic ring, forming a negatively charged intermediate known as a σ-adduct or Meisenheimer complex. mdpi.com This addition is facilitated by the electron-withdrawing nitro group. Subsequent base-induced elimination of the leaving group from the σ-adduct leads to the substitution of a hydrogen atom and the restoration of aromaticity.

A key aspect of the VNS reaction is its regioselectivity, which is the preferential substitution at a specific position on the aromatic ring. In the case of nitroquinolines, amination via VNS predominantly occurs at the positions ortho or para to the activating nitro group. researchgate.netarkat-usa.org

The amination of 3-, 5-, 6-, and 7-nitroquinolines using 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) as the aminating agent in the presence of a strong base like potassium tert-butoxide has been shown to be highly regioselective, yielding primarily the ortho-amino derivatives in high yields (86-95%). researchgate.netarkat-usa.org Small amounts of the corresponding para isomers are also sometimes observed. arkat-usa.org Theoretical calculations have supported these experimental findings, indicating that the transition states leading to the formation of ortho σ-adducts are energetically more favorable. arkat-usa.org

Interestingly, the regioselectivity can be influenced by the position of the nitro group on the quinoline ring. For example, while most nitroquinolines favor ortho amination, 8-nitroquinoline has been observed to undergo VNS amination with 4-amino-1,2,4-triazole (B31798) at the para position (C-5). cdnsciencepub.com This highlights the subtle interplay of electronic and steric factors in determining the outcome of the reaction. The use of different aminating agents can also influence the regioselectivity. acs.org

Table 4: Regioselectivity of VNS Amination of Nitroquinolines with TMHI

| Nitroquinoline Isomer | Major Product Position | Yield (%) | Reference |

|---|---|---|---|

| 3-Nitroquinoline (B96883) | ortho (4-amino) | High | researchgate.netarkat-usa.org |

| 5-Nitroquinoline | ortho (6-amino) | High | researchgate.netarkat-usa.org |

| 6-Nitroquinoline | ortho (5-amino) | High | researchgate.netarkat-usa.org |

| 7-Nitroquinoline | ortho (8-amino) | High | researchgate.netarkat-usa.org |

This table illustrates the general regioselectivity observed in the VNS amination of various nitroquinoline isomers with 1,1,1-trimethylhydrazinium iodide (TMHI).

Direct Amination via Nucleophilic Displacement of Aromatic Hydrogen

Direct amination of nitroquinolines can also be achieved through nucleophilic displacement of a hydrogen atom, a reaction that is mechanistically related to the VNS pathway. In these reactions, an aminating agent directly attacks the electron-deficient quinoline ring. The success of this approach relies on the activation provided by the nitro group and the use of a suitable aminating agent and reaction conditions.

For instance, the amination of 3-, 5-, 6-, 7-, and 8-nitroquinolines has been successfully carried out using 4-amino-1,2,4-triazole in a basic medium (potassium tert-butoxide in dimethyl sulfoxide). researchgate.net This reaction proceeds via a VNS-type mechanism to yield aminonitroquinolines. Notably, for 8-nitroquinoline, the amination occurs at the para position (C5). researchgate.net

Another approach involves the use of a liquid ammonia/potassium permanganate (B83412) system, which has been shown to aminate 3-nitroquinoline to 4-amino-3-nitroquinoline and 4-nitroquinoline (B1605747) to 3-amino-4-nitroquinoline. researchgate.net These reactions showcase the direct substitution of an aromatic hydrogen with an amino group, driven by the strong nucleophilicity of the aminating reagent and the electrophilicity of the nitroquinoline ring.

Amination of Nitroquinoline N-Oxides (e.g., Chichibabin Reaction Analogs)

The Chichibabin reaction is a classic method for the amination of nitrogen-containing heterocycles, typically involving the reaction of the heterocycle with sodium amide to introduce an amino group at the α-position to the nitrogen atom. wikipedia.org While the direct Chichibabin reaction on some nitroquinolines can be challenging, a modified approach involving the corresponding N-oxides has proven to be effective. This strategy is considered an analog of the Chichibabin reaction.

The synthesis of 2-aminoquinoline (B145021) derivatives can be achieved from the corresponding quinoline N-oxides. researchgate.netresearchgate.net The N-oxide group activates the C2 position for nucleophilic attack. A study on the oxidative SN alkylamination of 5-, 6-, 7-, and 8-nitroquinoline N-oxides demonstrated that these compounds react with various primary and secondary amines in the presence of an oxidizing agent like potassium ferricyanide. researchgate.net This reaction provides a route to 2-alkylamino and 2-dialkylamino derivatives of nitroquinolines. This method represents the first example of a Chichibabin-type reaction that leads to the formation of 2-alkylaminoquinoline derivatives under mild conditions. researchgate.net

Advanced Derivatization and Functionalization Strategies

Beyond the initial introduction of the amino group, further derivatization of the this compound scaffold is crucial for modulating its properties. Advanced synthetic strategies, such as metal-catalyzed cross-coupling reactions, offer powerful tools for the introduction of a wide range of substituents.

Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed arylation, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions are widely used for the derivatization of heterocyclic compounds, including quinolines.

Palladium-catalyzed arylation of quinolines can be achieved through C-H activation. For instance, the palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to proceed with high selectivity for the C8 position, which is an unusual regioselectivity for palladium catalysis on this scaffold. nih.govutrgv.eduacs.org This method demonstrates excellent functional group tolerance and can be performed on a gram scale. nih.govutrgv.edu While this specific example is on the N-oxide, the principles can be extended to other quinoline derivatives. The direct C-2 arylation of quinolines has also been reported, providing access to 2-arylquinolines which are important building blocks. acs.org

The Suzuki-Miyaura coupling reaction is a powerful palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. libretexts.org This reaction is extensively used for the synthesis of biaryl compounds and has been applied to the functionalization of haloquinolines. rsc.orgrsc.org For example, the Suzuki-Miyaura coupling of 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines with substituted phenylboronic acids has been reported to give the corresponding aryl- and diaryl-tetrahydroquinolines in high yields. Similarly, 5-bromo-8-methoxyquinoline (B186703) and 5,7-dibromo-8-methoxyquinoline (B102607) have been successfully coupled with arylboronic acids. The synthesis of 8-heteroaryl substituted quinolines has also been achieved via Suzuki-Miyaura coupling of bromoquinolines with heteroarylboron reagents. rsc.org This methodology allows for the introduction of a wide array of aryl and heteroaryl substituents onto the quinoline core.

The following table provides examples of Suzuki-Miyaura coupling reactions on quinoline systems:

| Starting Material | Coupling Partner | Product | Yield (%) | Reference |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-(Trifluoromethoxy)phenylboronic acid | 6-(4-(Trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroquinoline | 78 | |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | 6,8-Diphenyl-1,2,3,4-tetrahydroquinoline | 82 | |

| 5-Bromo-8-methoxyquinoline | 4-Methoxyphenylboronic acid | 8-Methoxy-5-(4-methoxyphenyl)quinoline | 75 | |

| 8-Bromo-5-nitroquinoline | Thiophene-2-boronic acid | 5-Nitro-8-(thiophen-2-yl)quinoline | 85 | rsc.org |

Introduction of Diverse Substituents on the Quinoline Ring System

The reactivity of the quinoline ring allows for the introduction of a wide variety of substituents, which can significantly influence the chemical and biological properties of the resulting derivatives. The position and nature of these substituents are critical.

The presence of the nitro group in 8-nitroquinoline derivatives makes the ring system electron-deficient, thus favoring nucleophilic substitution reactions. uomustansiriyah.edu.iq As discussed, amino groups can be introduced via VNS or direct amination. researchgate.netresearchgate.net Halogen atoms, often introduced during the synthesis of the quinoline core or through subsequent halogenation reactions, serve as versatile handles for further functionalization via metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. rsc.orgnih.gov

The electronic properties of substituents have a profound impact on the reactivity of the quinoline ring. Electron-donating groups (EDG) and electron-withdrawing groups (EWG) can be strategically placed to modulate the electronic distribution within the molecule. nih.gov For example, the introduction of an EDG can increase the electron density of the ring, potentially altering the regioselectivity of subsequent reactions. Conversely, an additional EWG can further enhance the susceptibility to nucleophilic attack.

Synthetic strategies for introducing diverse substituents often involve multi-step sequences. For example, a Ugi four-component reaction followed by a Pd-catalyzed intramolecular arylation has been used to construct functionalized quinoline scaffolds. nih.gov Classical methods like the Skraup and Doebner-von Miller reactions allow for the synthesis of substituted quinolines from appropriately substituted anilines and α,β-unsaturated carbonyl compounds. iipseries.org These methods provide access to quinolines with a variety of substituents on the benzene (B151609) ring portion of the molecule.

Synthesis of Hybrid Quinoline Systems (e.g., Amino Acid Conjugates, Tetrazole Hybrids)

The synthesis of hybrid molecules incorporating the this compound scaffold is a key strategy for exploring new chemical spaces and biological activities. This subsection explores potential synthetic routes for creating amino acid conjugates and tetrazole hybrids.

Amino Acid Conjugates:

The conjugation of amino acids to a core molecule can significantly alter its physicochemical properties, such as solubility and bioavailability. While direct synthesis of amino acid conjugates starting from this compound is not extensively documented, established methods for similar 4-aminoquinolines can be applied. A common approach involves the coupling of the 4-amino group of the quinoline with the carboxylic acid of an N-protected amino acid.

The general synthetic strategy would involve the reaction of this compound with an N-protected amino acid (e.g., Boc- or Cbz-protected) in the presence of a coupling agent. Dicyclohexylcarbodiimide (DCC) is a frequently used reagent for this type of amide bond formation. tandfonline.com The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature. Following the coupling reaction, the protecting group on the amino acid can be removed under appropriate conditions (e.g., acid treatment for Boc group removal) to yield the final amino acid conjugate. The hydrophobicity of the amino acid side chain is considered an important factor for the biological activity of the resulting 4-aminoquinoline (B48711) conjugates. researchgate.net

A series of novel 4-aminoquinoline analogues with modified side chains derived from amino acids have been synthesized, demonstrating the feasibility of this approach. nih.gov For instance, Boc-protected amino acids have been successfully coupled with secondary amines, followed by reduction and subsequent reaction with a chloroquinoline. bohrium.com Studies on 4-aminoquinoline-derived thiazolidines also utilized DCC coupling with a protected thiazolidine-4-carboxylic acid, which is an amino acid derivative. tandfonline.com

Table 1: Proposed General Scheme for Amino Acid Conjugate Synthesis

| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Product Type |

| This compound | N-Protected Amino Acid | DCC, HOBt | THF, DMF | 8-Nitroquinolin-4-yl-amino acid conjugate |

Tetrazole Hybrids:

Tetrazole rings are important isosteres for carboxylic acids and can confer unique properties to a molecule. The synthesis of tetrazole hybrids of this compound can be envisioned through multicomponent reactions, most notably the Ugi-azide reaction. scielo.org.mxclockss.orgmdpi.com This one-pot reaction combines an amine, an aldehyde or ketone, an isocyanide, and an azide (B81097) source (like trimethylsilyl (B98337) azide, TMSN₃) to form a 1,5-disubstituted tetrazole. scielo.org.mxmdpi.comnih.gov

In a hypothetical synthesis, this compound would serve as the amine component. The reaction would proceed by forming an imine with an aldehyde, which is then activated by hydrazoic acid (generated in situ). scielo.org.mx Subsequent nucleophilic attack by the isocyanide and an intramolecular cyclization with the azide anion would yield the tetrazole ring. The versatility of the Ugi-azide reaction allows for the introduction of diverse substituents based on the choice of the aldehyde and isocyanide, making it a powerful tool for creating libraries of hybrid compounds. scielo.org.mxclockss.org

While direct examples using this compound are not available, the Ugi reaction has been successfully applied to other 4-aminoquinolines to create novel lactam and aminoxazole derivatives, highlighting the reactivity of the 4-amino group in such transformations. researchgate.netresearchgate.net The synthesis of 1,5-disubstituted-1H-tetrazoles from various anilines (substituted primary amines) via the Ugi-azide process further supports the potential for this reaction with this compound. scielo.org.mx

Reactions of Specific Functional Groups (e.g., Aldehyde at C-4)

The functionalization of the quinoline core at specific positions is a cornerstone of synthetic modification. The introduction of an aldehyde group at the C-4 position of 8-nitroquinoline creates a versatile intermediate, 8-nitroquinoline-4-carbaldehyde, which can undergo a variety of chemical transformations.

8-Nitroquinoline-4-carbaldehyde is a crystalline solid that serves as a key building block. The aldehyde group at the C-4 position is a reactive electrophilic center, influenced by the strong electron-withdrawing nature of the nitro group at the C-8 position. This reactivity allows for several important reactions:

Wittig Reaction: The aldehyde group can readily participate in Wittig reactions to form vinyl-substituted quinolines. For example, 6-methoxy-8-nitroquinoline-4-carboxaldehyde has been used in a Wittig reaction to prepare 4-(β-alkylvinyl)-6-methoxy-8-nitroquinolines. nih.gov This reaction typically involves treating the aldehyde with a phosphonium (B103445) ylide, generated from a phosphonium salt and a strong base.

Reductive Amination: The aldehyde functionality is a prime site for reductive amination, enabling the introduction of various amine-containing side chains. This reaction involves the initial formation of an imine by condensation with a primary or secondary amine, followed by reduction to the corresponding amine. This method is valuable for creating biologically active secondary amines.

Condensation Reactions: The aldehyde can undergo condensation reactions with a range of nucleophiles to form imines, oximes, hydrazones, and other derivatives, further expanding the synthetic possibilities. scielo.org.mx

Table 2: Reactions of 8-Nitroquinoline-4-carbaldehyde

| Reaction Type | Reagents | Product |

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CHR) | 4-(alkenyl)-8-nitroquinoline |

| Reductive Amination | Primary/Secondary Amine, Reducing Agent | 4-(aminomethyl)-8-nitroquinoline |

| Condensation | Hydroxylamine (B1172632), Hydrazine, etc. | Imines, Oximes, Hydrazones |

These synthetic methodologies provide a framework for the rational design and synthesis of a diverse range of this compound derivatives, enabling the exploration of their properties and potential applications.

Computational and Theoretical Investigations of 8 Nitroquinolin 4 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently employed to predict the properties of quinoline (B57606) derivatives.

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. pennylane.ai This process involves finding the coordinates on the potential energy surface where the forces on the atoms are zero, corresponding to an energy minimum. pennylane.ai For a molecule like 8-Nitroquinolin-4-amine, this involves optimizing bond lengths, bond angles, and dihedral angles.

Table 1: Representative Bond Distances in Related Quinoline Derivatives This table presents typical bond lengths found in related quinoline structures to illustrate the expected values for this compound.

| Bond | Typical Length (Å) | Related Compound | Citation |

|---|---|---|---|

| Cquinoline—Namine | 1.364 | 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide | iucr.org |

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. mdpi.com A smaller gap suggests that the molecule is more reactive and can be more easily excited. mdpi.comwuxibiology.com

DFT calculations are widely used to determine the energies of the HOMO and LUMO. For example, a study on the related compound 2-Methyl-8-nitroquinoline using the B3LYP/6-311++G(d,p) method calculated the HOMO energy to be -6.397 eV and the LUMO energy to be -1.504 eV. researchgate.net This results in a HOMO-LUMO energy gap of 4.893 eV, which indicates a significant potential for charge transfer within the molecule. researchgate.net Similar calculations for 8-hydroxyquinoline (B1678124) found an energy gap of 4.52 eV. researchgate.net These values provide an estimate of the electronic behavior expected for this compound, highlighting its potential as a charge-transfer molecule.

Table 2: Calculated HOMO-LUMO Energies and Gaps for Related Nitroquinoline Compounds This table provides examples of HOMO-LUMO data from computational studies on similar molecules.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Citation |

|---|---|---|---|---|

| 2-Methyl-8-nitroquinoline | -6.397 | -1.504 | 4.893 | researchgate.net |

Theoretical vibrational analysis using DFT is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can predict the positions of spectral bands corresponding to specific molecular motions, such as stretching, bending, and wagging of chemical bonds. dtic.milnih.gov

For quinoline derivatives, DFT calculations, often using the B3LYP functional, have shown good agreement between calculated and experimental frequencies. researchgate.netnih.gov The analysis involves assigning each calculated frequency to a specific vibrational mode based on its potential energy distribution (PED). For this compound, one would expect to see characteristic frequencies for the N-H stretching and bending modes of the amine group, symmetric and asymmetric stretching of the nitro (NO₂) group, and various C-H and C-C stretching and bending modes within the quinoline ring. In related studies of 8-chloroquinoline (B1195068) and 8-nitroquinoline (B147351), aromatic C-H stretching vibrations were predicted in the range of 3170-3166 cm⁻¹, while C-H out-of-plane bending modes were found in the 950-600 cm⁻¹ region. researchgate.net

Table 3: Predicted Vibrational Frequencies for Functional Groups in Related Quinoline Compounds This table shows typical calculated frequency ranges for key functional groups in molecules similar to this compound.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Citation |

|---|---|---|---|

| Amine (NH₂) | N-H Stretch | ~3700 | dtic.mil |

| Amine (NH₂) | H-N-H Bend | ~1700, ~1250 | dtic.mil |

| Aromatic C-H | C-H Stretch | 3170-2900 | researchgate.net |

| Aromatic C-H | C-H In-plane Bend | 1300-850 | researchgate.net |

| Nitro (NO₂) | Asymmetric Stretch | ~1540 | researchgate.net |

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. weebly.com Computational models, such as the Polarizable Continuum Model (PCM) within a DFT framework, can simulate the effects of different solvents on molecular geometry, electronic properties, and absorption spectra. eurjchem.com These models treat the solvent as a continuous medium with a specific dielectric constant. unesp.br

Studies on quinoline derivatives have shown that changing the solvent can lead to shifts in the maximum absorption wavelength (λmax) in UV-Vis spectra, a phenomenon known as solvatochromism. unesp.br This effect is particularly pronounced in molecules where there is a significant change in the dipole moment between the ground and excited states. For a molecule like this compound, with its electron-donating amino group and electron-withdrawing nitro group, a strong solvatochromic effect would be expected. Investigations on similar quinoline derivatives demonstrated that increasing solvent polarity generally leads to a bathochromic (red) shift in the absorption spectra, indicating stabilization of the excited state. unesp.br

Advanced Quantum Chemical Analyses

Beyond standard DFT calculations, more advanced analyses can provide deeper insights into the subtle interactions that govern molecular behavior.

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsion, within a molecule and between molecules. dntb.gov.ua The analysis is based on the electron density and its gradient. Plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density allows for the identification and classification of different types of interactions.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a theoretical tool used to visualize the localization of electrons in a molecule, providing a clear picture of chemical bonding and lone pairs. jussieu.fr Higher ELF values indicate regions where there is a high probability of finding an electron pair, which is characteristic of covalent bonds and lone pairs, while lower values suggest delocalized electrons. researchgate.net Analysis of related quinoline derivatives has shown that ELF can reveal information about the chemical interaction and atomic shell structure on the molecule's surface. researchgate.net For instance, in similar compounds, high ELF values, often depicted in red, show highly localized electrons, such as those around oxygen atoms. researchgate.net This topographical examination helps in understanding the molecule's bonding characteristics. researchgate.net

Localized Orbital Locator (LOL)

Complementary to ELF, the Localized Orbital Locator (LOL) provides another perspective on electron localization, based on the kinetic-energy density. researchgate.net LOL analysis is used to study localized electrons and the nature of chemical bonds, describing localized orbital overlaps and bonding in terms of electron density. researchgate.net By examining the topology of LOL, researchers can identify attractors that correspond to covalent bonds and lone pairs, offering a detailed map of electron distribution within the molecule. researchgate.net This method has been applied to various quinoline derivatives to understand their bonding characteristics and non-covalent interactions. dntb.gov.ua

Natural Bond Order (NBO) Analysis

Natural Bond Order (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a molecule into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.de This analysis provides valuable information about charge distribution, orbital interactions, and the stability arising from hyperconjugative interactions and charge delocalization. researchgate.netuni-muenchen.de

NBO analysis can quantify the stabilization energy E(2) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. uni-muenchen.de These interactions, which represent deviations from the idealized Lewis structure, are crucial for understanding the molecule's electronic properties. uni-muenchen.de For example, in related compounds, NBO analysis has been used to examine the interaction energies and electron densities of donor and acceptor bonds, revealing how the presence of certain functional groups influences the electronic structure. dntb.gov.uaeurjchem.com

Table 1: Illustrative NBO Analysis Data for a Related Nitroaromatic Compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O11) | C1-C2 | 0.51 |

Note: This table is illustrative and based on data for a related compound. The values for this compound would require specific computational analysis. dergipark.org.tr

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational tool used to identify and visualize weak, noncovalent interactions within and between molecules, such as hydrogen bonds, van der Waals forces, and steric clashes. researchgate.netnih.govjussieu.fr This analysis is based on the relationship between the electron density and the reduced density gradient (RDG). researchgate.netresearchgate.net By plotting the RDG against the electron density, regions of noncovalent interactions can be identified and visualized as isosurfaces, with the color of the isosurface indicating the type and strength of the interaction. researchgate.netjussieu.fr This method is particularly useful for understanding the forces that govern molecular recognition and complex formation. beilstein-journals.org

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chula.ac.th This method is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a protein target. researchgate.netchula.ac.thresearchgate.net

Studies on similar quinoline derivatives have shown that these compounds can act as potent inhibitors of various enzymes and receptors. researchgate.net For instance, docking studies have revealed that substituted 8-nitroquinolines can bind to the tyrosine kinase domain of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. researchgate.net These studies can identify specific interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the protein's active site. researchgate.netresearchgate.net The binding energy, calculated from these interactions, provides an estimate of the ligand's affinity for the protein. researchgate.net

Table 2: Example of Molecular Docking Results for a Quinoline Derivative with a Protein Target

| Protein Target | PDB ID | Binding Energy (kcal/mol) | Interacting Residues |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | - | ASN818 |

Note: This table is based on findings for a related 8-nitroquinoline derivative and serves as an illustration. Specific docking studies for this compound would be required for precise data. researchgate.net

Prediction of Chemical Reactivity and Selectivity

Computational methods are invaluable for predicting the chemical reactivity and selectivity of molecules. mit.eduarxiv.org By analyzing the electronic properties of a molecule, it is possible to identify the most likely sites for electrophilic and nucleophilic attack, providing insights into its reaction mechanisms. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.dewolfram.com It is a powerful tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map is typically colored to indicate different potential values, with red representing regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.dewolfram.comwalisongo.ac.id

For aromatic compounds like this compound, the MEP map can highlight the influence of substituents on the electron distribution of the quinoline ring. walisongo.ac.id The nitro group, being a strong electron-withdrawing group, is expected to create a region of positive potential on the aromatic ring, particularly at the ortho and para positions, making these sites susceptible to nucleophilic attack. walisongo.ac.id Conversely, the amino group, an electron-donating group, would increase the electron density, creating regions of negative potential. This detailed charge distribution information is crucial for understanding the molecule's reactivity and its interactions with other molecules. researchgate.net

Theoretical Insights into Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving quinoline derivatives. Theoretical studies provide deep insights into reaction pathways, transition states, and the stability of intermediates that are often difficult to capture through experimental methods alone. For compounds like this compound, which possesses both an electron-donating amine group and a strong electron-withdrawing nitro group, theoretical calculations are crucial for understanding its reactivity in various chemical transformations.

One of the primary areas of investigation is the Nucleophilic Aromatic Substitution (SNAr) mechanism. In SNAr reactions, the nitro group at the 8-position significantly activates the quinoline ring, making it susceptible to nucleophilic attack. DFT calculations can model the energy landscape of these reactions, helping to determine whether the mechanism is a stepwise process, proceeding through a stable Meisenheimer Complex, or a concerted route with a single transition state. frontiersin.org For related nitroquinoline systems, kinetic and computational studies have been employed to dissect these pathways, with discussions often centering on the stability of the intermediate species. frontiersin.org

For instance, in the amination of other nitroquinolines, DFT calculations have shown that the position of the nitro group has a profound effect on the stability of isomers and the regioselectivity of the reaction. Calculations on 2-Chloro-3-nitroquinolin-4-amine revealed that the 3-nitro isomer is significantly more stable (by 12.3 kcal/mol) than the 5-nitro variant, explaining the observed experimental regioselectivity. Similar theoretical approaches can be applied to this compound to predict its behavior in substitution reactions. The electron-withdrawing nature of the nitro group at C8 would activate positions for nucleophilic attack, a process that can be mechanistically detailed using computational models.

Another relevant reaction mechanism studied theoretically is the Vicarious Nucleophilic Substitution of hydrogen (VNS). This reaction is common in electron-deficient aromatics like nitroquinolines. mdpi.comnih.gov Theoretical studies on the VNS amination of nitroquinolines have proposed mechanisms involving the initial addition of a nucleophile to form a sigma-complex intermediate. nih.gov It has been postulated through these studies that counterions, such as potassium, may interact with the oxygen atoms of the nitro group, influencing the position of the nucleophilic attack. mdpi.comnih.gov DFT calculations can map the potential energy surface of such reactions, identifying the most likely sites for substitution and the energetic barriers involved.

The table below summarizes theoretical approaches used to study reaction mechanisms in related quinoline compounds, which are applicable to understanding this compound.

| Reaction Type | Theoretical Method | Key Insights from Calculations | Relevant Compounds Studied |

| Nucleophilic Aromatic Substitution (SNAr) | DFT | Determination of stepwise vs. concerted mechanism; Stability of Meisenheimer complex; Activation energy of amination. frontiersin.org | 2-Chloro-3-nitroquinolin-4-amine, 2-chloro-5-nitropyrimidine. frontiersin.org |

| Vicarious Nucleophilic Substitution (VNS) | DFT | Proposed mechanism via sigma-complex intermediate; Influence of counterions on nucleophilic attack. mdpi.comnih.gov | Nitroquinolines, 4-chloro-8-nitroquinoline (B1348196). mdpi.comnih.gov |

| Nitration | DFT | Prediction of regioselectivity; Stabilization of Wheland intermediates; Transition state energy calculations. smolecule.com | 2-Methylquinoline, 8-Methylquinoline. smolecule.com |

| Redox Reactions | DFT (M06-2x functional) | Correlation of theoretical and experimental redox potentials; Prediction of reactivity based on electronic properties. nih.gov | 8-nitroquinolin-2(1H)-one derivatives. nih.gov |

These computational investigations provide a foundational framework for predicting the chemical behavior of this compound and for designing new synthetic routes to its derivatives.

Investigation of Non-Linear Optical (NLO) Properties

Organic molecules featuring both strong electron-donating groups (like -NH₂) and electron-accepting groups (like -NO₂) connected by a π-conjugated system are prime candidates for materials with significant Non-Linear Optical (NLO) properties. This compound fits this donor-acceptor-π (D-π-A) structural motif, making it a molecule of interest for applications in photonics and optoelectronics. nih.govmdpi.com

Computational methods, primarily DFT and Time-Dependent DFT (TD-DFT), are powerful tools for the theoretical investigation and prediction of NLO properties. mdpi.com These calculations can determine key parameters that quantify a molecule's NLO response, including the dipole moment (μ), linear polarizability (⟨α⟩), and, most importantly, the first and second hyperpolarizabilities (β and ⟨γ⟩, respectively). nih.gov A large first hyperpolarizability (β) value is indicative of a strong second-order NLO response. mdpi.com

The NLO properties of such molecules arise from intramolecular charge transfer (ICT) from the donor group to the acceptor group upon excitation. mdpi.com In this compound, the amino group at the C4 position acts as the electron donor, and the nitro group at the C8 position serves as the electron acceptor, with the quinoline ring providing the π-conjugated bridge.

Theoretical studies on similar D-π-A quinoline systems have demonstrated the effectiveness of this approach. For example, DFT calculations on 2,4-dicarbazolyl-substituted quinolines showed that the nature and position of donor and acceptor moieties critically influence the ICT characteristics and the magnitude of the NLO response. mdpi.com The calculations involve optimizing the ground state geometry and then computing the electronic properties and hyperpolarizabilities. nih.govmdpi.com

Key parameters derived from these computational studies include:

Frontier Molecular Orbitals (FMOs): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap (Eg), is a crucial indicator of NLO potential. A smaller energy gap generally correlates with higher polarizability and a larger NLO response. nih.gov For D-π-A systems, the HOMO is typically localized on the donor and the π-bridge, while the LUMO is on the acceptor.

Hyperpolarizability (β): This is the direct measure of the second-order NLO activity. It is calculated using the optimized geometry and is highly sensitive to the electronic structure. nih.gov

Absorption Spectra: TD-DFT calculations can predict the UV-Visible absorption spectra, and the wavelength of maximum absorption (λmax) associated with the ICT is a key parameter. mdpi.com

The table below presents representative theoretical NLO data for related D-A substituted compounds, illustrating the values that would be calculated for this compound.

| Compound System | Computational Method | HOMO-LUMO Gap (Eg) [eV] | First Hyperpolarizability (β) [esu] | Key Finding |

| DTS(FBTTh₂)₂-Based Derivatives | DFT (M06/6-31G(d,p)) | 2.05 - 2.33 | 1.96 x 10⁻²⁷ - 4.10 x 10⁻²⁷ | Modifying acceptor groups tunes the energy gap and significantly enhances NLO response. nih.gov |

| Disubstituted Quinoline with Carbazole | DFT (B3LYP/6-311G(d,p)) | 3.86 - 4.10 | 1.16 x 10⁻³⁰ - 1.97 x 10⁻³⁰ | D-π-A structure with quinoline as an acceptor leads to significant NLO properties. mdpi.com |

| Eight-membered cyclic borasiloxanes with -NO₂ group | DFT | ~3.41 | Not specified, but SHG efficiency similar to KDP | The presence of a strong electron-withdrawing nitro group lowers the band gap and enhances NLO response. rsc.org |

These theoretical investigations are vital for screening potential NLO candidates and for the rational design of new organic materials with enhanced NLO properties, providing a clear path for evaluating the potential of this compound in this high-tech field.

Biological Activity and Structure Activity Relationship Sar Studies of 8 Nitroquinolin 4 Amine Derivatives in Vitro Focus

Antimicrobial Efficacy Investigations

Research into the antimicrobial properties of quinoline (B57606) derivatives is extensive. However, specific data focusing solely on 8-Nitroquinolin-4-amine derivatives remains narrowly defined in publicly accessible scientific literature.

While the broader class of quinolines, particularly 8-hydroxyquinolines like Nitroxoline, have demonstrated antibacterial properties, specific in vitro studies detailing the efficacy of this compound and its direct derivatives against Staphylococcus aureus and Methicillin-Resistant Staphylococcus aureus (MRSA) are not prominently available in the searched scientific literature. nih.govscirp.org One study investigated complex quinoline derivatives as inhibitors of the NorA efflux pump in resistant S. aureus strains, but did not provide direct MIC data for this compound.

A separate line of research identified a complex benzamide (B126) derivative containing a 6-nitroquinolin-4-amino core, 4-[(1-methyl-6-nitroquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide, as an inhibitor of DNA Gyrase A, confirming its in vitro antimicrobial activity. koreamed.org However, this compound differs from the 8-nitro substitution pattern. Studies on 8-quinolinamines have shown activity against S. aureus and MRSA, with reported IC50 values between 1.33–18.9 μg/mL, though these were not 8-nitro derivatives. acs.org

The antifungal potential of various quinoline scaffolds has been a subject of scientific inquiry. Derivatives of 8-hydroxyquinoline (B1678124) have shown activity against various fungal pathogens. nih.gov Additionally, certain 8-quinolinamine derivatives have been tested against a panel of fungi, showing a range of inhibitory concentrations:

Candida albicans: IC50 = 4.93–19.38 μg/mL acs.org

Candida glabrata: IC50 = 3.96–19.22 μg/mL acs.org

Candida krusei: IC50 = 2.89–18.95 μg/mL acs.org

Cryptococcus neoformans: IC50 = 0.67–18.64 μg/mL acs.org

Aspergillus fumigatus: IC50 = 6.0–19.32 μg/mL acs.org

Despite this, specific data from in vitro assays on the antifungal efficacy of this compound derivatives against Candida species, Cryptococcus neoformans, or Aspergillus fumigatus were not identified in the performed searches.

Antiparasitic Activity Research

The quinoline core is a well-established pharmacophore in the development of antiparasitic drugs. researchgate.netfrontiersin.orgbiointerfaceresearch.com The 8-aminoquinoline (B160924) subclass, in particular, includes the important antimalarial drug primaquine. nih.gov

The 4-aminoquinoline (B48711) and 8-aminoquinoline scaffolds are central to many antimalarial drugs. biointerfaceresearch.comnih.gov Research has shown that 8-aminoquinoline derivatives can be highly potent against blood-stage Plasmodium falciparum. acs.org For instance, certain substituted 8-quinolinamines exhibit potent in vitro antimalarial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum, with IC50 values as low as 20 ng/mL and 22 ng/mL, respectively. acs.org However, these potent examples were not 8-nitro-4-aminoquinoline derivatives.

A critical structure-activity relationship (SAR) observation in one study on quinoline-furanone hybrids noted that strong electron-withdrawing groups, such as a nitro (-NO2) group, led to diminished antiplasmodial activity. Despite the extensive research into quinolines as antimalarials, specific studies detailing the in vitro activity of this compound derivatives against Plasmodium falciparum strains were not found in the conducted searches.

Nitroaromatic compounds are a known class of antiparasitic agents, often activated by parasitic nitroreductases. nih.gov Research into the antileishmanial potential of the 8-nitroquinoline (B147351) scaffold has identified the 8-nitroquinolin-2(1H)-one isomer as a promising pharmacophore. nih.govacs.orgnih.gov Studies on this isomer confirmed that the 8-nitro group is crucial for its activity against Leishmania infantum. ird.fr

However, a direct investigation of the in vitro activity of the this compound isomer and its derivatives against Leishmania infantum was not found in the searched literature. While other classes of quinolines, such as 8-substituted and 4-aminoquinolines, have shown activity against various Leishmania species, specific data for the requested compound is unavailable. frontiersin.org

Similar to the antileishmanial research, studies on the 8-nitroquinolin-2(1H)-one isomer have revealed potent in vitro activity against Trypanosoma brucei brucei and Trypanosoma cruzi. nih.govacs.org A 6-bromo-substituted derivative of this isomer, for example, displayed high potency with an EC50 value of 12 nM against T. b. brucei and 0.5 μM against T. cruzi amastigotes. acs.orgird.fr These studies again underscored that the 8-nitro group was essential for the observed antitrypanosomal effects. nih.gov

Despite these findings for a related isomer, specific in vitro efficacy studies for this compound and its derivatives against Trypanosoma brucei brucei or Trypanosoma cruzi were not identified in the available literature from the performed searches.

Nitroreductase (NTR) Bioactivation Mechanisms in Parasites

The antiparasitic action of many nitroaromatic compounds, including derivatives of 8-nitroquinoline, is contingent upon their bioactivation by parasitic nitroreductases (NTRs). researchgate.netmdpi.com These enzymes, which are typically absent in mammalian host cells, provide a pathway for selective toxicity against parasites like Leishmania and Trypanosoma. researchgate.netresearchgate.net The mechanism involves the reduction of the nitro group to generate cytotoxic metabolites, such as nitroso and hydroxylamine (B1172632) derivatives, which can induce cellular damage by forming covalent adducts with proteins and DNA. researchgate.net

Parasites possess distinct types of nitroreductases. Type I NTRs are oxygen-insensitive and catalyze a two-electron reduction, while type II NTRs are oxygen-sensitive and perform a one-electron reduction. mdpi.com In Leishmania, a mitochondrial type I NTR (NTR1) and a cytosolic type II NTR (NTR2) have been identified. researchgate.net In contrast, Trypanosoma expresses a mitochondrial type 1 NTR. researchgate.net The specific enzyme that activates a given nitro-drug can vary; for instance, fexinidazole (B1672616) is a substrate for NTR1 in both Leishmania and Trypanosoma, whereas other compounds may be selectively activated by NTR2. researchgate.net

Structure-activity relationship (SAR) studies on the 8-nitroquinolin-2(1H)-one scaffold, a close relative of this compound, have underscored the critical role of the nitro group for antiparasitic activity. researchgate.net Derivatives lacking the 8-nitro group were found to be inactive. nih.gov Furthermore, the electrochemical potential of these molecules is a key determinant of their activity. A correlation has been established where only substrates with a redox potential above a certain threshold (e.g., -0.6 V for L. infantum) exhibit significant antileishmanial effects. tandfonline.comjyoungpharm.org This suggests that the molecule's ability to be efficiently reduced by the parasitic NTRs is paramount for its cytotoxic effect. tandfonline.com The presence of an intramolecular hydrogen bond in some derivatives, like between the nitro group and a lactam function, can significantly increase the redox potential, thereby enhancing bioactivation and antiparasitic potency. tandfonline.comjyoungpharm.org

Enzymatic Interactions and Inhibitory Mechanisms

Enzyme Binding Force Analysis

Specific experimental data on the enzyme binding force analysis of this compound was not available in the reviewed literature. However, computational methods like molecular docking are widely used to predict the binding affinity and interactions between small molecules and protein targets at an atomic level. nih.gov These in silico studies are crucial in modern drug discovery for elucidating binding modes and guiding the design of more potent inhibitors. nih.gov

For various quinoline derivatives, molecular docking simulations have been performed to understand their interactions with the active sites of enzymes such as cholinesterases and urease. researchgate.netnih.govresearchgate.net These studies reveal key interactions, including hydrogen bonds, π-π stacking, and hydrophobic interactions, that stabilize the ligand-enzyme complex. researchgate.nete-nps.or.kr For example, docking studies suggest that the quinoline moiety can bind to the peripheral anionic site (PAS) of acetylcholinesterase (AChE) through π-π stacking interactions. researchgate.net Such computational analyses provide valuable insights into the potential binding behavior of this compound derivatives and serve as a foundation for designing compounds with optimized enzyme inhibitory activity.

Cholinesterase Inhibition (AChE, BChE)

Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative diseases like Alzheimer's disease due to their role in hydrolyzing the neurotransmitter acetylcholine. researchgate.netmdpi.com The quinoline scaffold is a recognized "privileged structure" in medicinal chemistry and has been incorporated into numerous compounds designed as cholinesterase inhibitors. researchgate.netnih.gov

While specific IC₅₀ values for this compound were not found, extensive research on other quinoline derivatives demonstrates their potential as effective inhibitors of both AChE and BChE. nih.gov For instance, a series of 4-N-phenylaminoquinoline derivatives bearing a morpholine (B109124) group were synthesized and showed dual inhibition of AChE and BChE, with some compounds exhibiting potency comparable to the reference drug galantamine. mdpi.com Structure-activity relationship (SAR) studies indicate that the inhibitory potency is influenced by factors such as the length of linker chains and the nature of substituents on the phenylamino (B1219803) group. mdpi.com Kinetic analyses of potent quinoline inhibitors have revealed mixed-type inhibition, suggesting binding to both the catalytic and peripheral sites of the enzyme. mdpi.com

Table 1: Cholinesterase Inhibitory Activity of Various Quinoline Derivatives This table presents data for related quinoline compounds to illustrate the potential of the scaffold, not for this compound itself.

| Compound ID | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| 7c | BChE | 0.08 ± 0.01 | researchgate.net |

| 7j | AChE | 0.26 ± 0.07 | researchgate.net |

| 5b | AChE | 0.12 ± 0.02 | researchgate.net |

| 11g | AChE | 1.94 ± 0.13 | mdpi.com |

| 11g | BChE | 28.37 ± 1.85 | mdpi.com |

| 8d (6-aminoquinoline derivative) | AChE | 3.1 | jyoungpharm.org |

| 8e (6-aminoquinoline derivative) | AChE | 0.8 | jyoungpharm.org |

Urease Inhibition

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea. Its activity is implicated in the pathogenesis of infections caused by bacteria such as Helicobacter pylori and Proteus mirabilis. mdpi.comresearchgate.net Consequently, urease inhibitors are of significant therapeutic interest. researchgate.net The quinoline scaffold has been explored for its urease inhibitory potential. tandfonline.com

Table 2: Urease Inhibitory Activity of Various Quinoline Derivatives This table presents data for related quinoline compounds to illustrate the potential of the scaffold, not for this compound itself.

| Compound Class/ID | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| Quinoline-based acyl thioureas (1-19) | Urease | 1.19 - 18.92 | tandfonline.com |

| Quinolone-thiosemicarbazone (5c) | Urease | 1.83 ± 0.79 | mdpi.com |

| Quinoline-triazole (diastereomer 12/13) | Urease | 3.95 ± 0.10 | researchgate.net |

| Ligand-Copper Complex | Urease | 9.31 ± 1.31 | mdpi.com |

| Dihydropyrimidine phthalimide (B116566) hybrid (10g) | Urease | 12.6 ± 0.1 | ekb.eg |

Cellular and Biochemical Pathway Modulation (In Vitro)

Antiproliferative Activity against Cancer Cell Lines

Derivatives of the 8-nitroquinoline scaffold have been investigated for their potential as anticancer agents. Research has demonstrated their antiproliferative activity against various human cancer cell lines.

For example, novel acyl hydrazone derivatives synthesized from 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde were evaluated for their cytotoxicity against HeLa (human cervical cancer) cell lines. mdpi.com One of the most potent compounds in this series was found to have an IC₅₀ value of 18.8 µM and was shown to induce apoptosis at this concentration. mdpi.com

In another study, 8-nitroquinoline derivatives were synthesized and tested against breast (MCF-7) and lung (A549) cancer cell lines. Further research into quinolinylaminoisoquinoline derivatives, designed as bioisosteres of the anticancer drug Sorafenib, showed antiproliferative activity against the A375P human melanoma cell line, with some compounds exhibiting IC₅₀ values in the sub-micromolar range. ekb.eg These findings highlight the potential of the 8-nitroquinoline core structure as a template for the development of new antiproliferative agents.

Table 3: In Vitro Antiproliferative Activity of 8-Nitroquinoline Derivatives

| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| 4-Chloro-8-nitro-1,2-dihydro-3-quinoline acylhydrazone (Compound 7) | HeLa | 18.8 | mdpi.com |

| Quinolinylaminoisoquinoline (Compound 1b) | A375P (Melanoma) | Sub-micromolar | ekb.eg |

| Quinolinylaminoisoquinoline (Compound 1d) | A375P (Melanoma) | Sub-micromolar | ekb.eg |

| Quinolinylaminoisoquinoline (Compound 1g) | A375P (Melanoma) | Sub-micromolar | ekb.eg |

| Quinolinylaminoisoquinoline (Compound 1j) | A375P (Melanoma) | Sub-micromolar | ekb.eg |

Radical Scavenging Activity (e.g., DPPH assay)

The antioxidant potential of quinoline derivatives has been explored through various assays, including the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay. While direct DPPH assay results for this compound derivatives are not extensively documented in the available literature, studies on analogous compounds offer valuable insights.

For instance, research on 8-hydroxyquinoline (8HQ) derivatives has demonstrated their capacity for antioxidant activity. A study investigating various substituted 8HQs found that the presence and nature of substituents significantly influence their radical scavenging properties. core.ac.uknih.govresearchgate.net Notably, 5-amino-8-hydroxyquinoline (a compound with an amino group, structurally related to the 4-amino group in the target compound) was identified as the most potent antioxidant among the tested derivatives, with an IC50 value of 8.70 μM, which was superior to the positive control, α-tocopherol (IC50 of 13.47 μM). core.ac.uknih.gov This suggests that the presence of an amino group on the quinoline ring can contribute favorably to radical scavenging activity.

Furthermore, a series of novel spiroquinoline derivatives were synthesized and evaluated for their in vitro antioxidant activity using the DPPH assay. Several of these compounds exhibited excellent radical scavenging potential, with one derivative, 4d, showing the most potent activity with an IC50 of 12.95 ± 0.34 μM. researchgate.net Additionally, new phosphoramidate (B1195095) derivatives of 5-nitroquinolin-8-ol have been synthesized and shown to possess radical scavenging activity against both DPPH and nitric oxide radicals. academie-sciences.frresearchgate.net

These findings from structurally related compounds suggest that the this compound scaffold may also possess radical scavenging capabilities, which could be modulated by the nature of substituents on the quinoline ring or the amino group.

Table 1: DPPH Radical Scavenging Activity of Selected 8-Hydroxyquinoline Derivatives

| Compound | IC50 (μM) |

| 8-Hydroxyquinoline (8HQ) | >100 |

| Nitroxoline (5-nitro-8-hydroxyquinoline) | >100 |

| 5-Amino-8-hydroxyquinoline | 8.70 |

| α-Tocopherol (Positive Control) | 13.47 |

| Data sourced from studies on 8-hydroxyquinoline derivatives, which are structurally related to this compound. core.ac.uknih.gov |

Copper-Chelating Activity

The ability of quinoline derivatives to chelate metal ions, particularly copper, is a well-documented aspect of their chemical behavior and contributes to their biological activities. The 8-aminoquinoline scaffold is a known metal-binding motif. academie-sciences.frresearchgate.netsioc-journal.cn

A series of 8-aminoquinoline derivatives have been designed and synthesized as specific and high-affinity copper(II) chelators. academie-sciences.frresearchgate.netsioc-journal.cn These compounds feature a bidentate amine side chain attached at the 2-position of the 8-aminoquinoline core, creating a tetradentate coordination sphere that is highly suitable for binding Cu(II). academie-sciences.frsioc-journal.cn The synthesis of these chelators often involves intermediates such as N,N,2-trimethyl-8-nitroquinolin-7-amine and 8-nitro-5,7-dichloro-2-methylquinoline, highlighting the utility of the nitroquinoline framework in accessing these copper-binding molecules. academie-sciences.frresearchgate.net

One particular derivative, TDMQ29, demonstrated high specificity for copper chelation with a log Kapp[Cu(II)-TDMQ29] of 15.7, compared to a log Kapp[Zn(II)-TDMQ29] of 5.8. sioc-journal.cn This selectivity is crucial for potential therapeutic applications where modulation of copper levels is desired without disrupting the homeostasis of other essential metal ions like zinc.

The chelating properties of 8-hydroxyquinoline derivatives, such as clioquinol, are also linked to their interaction with copper and zinc ions. tandfonline.com Some nitro-containing 8-hydroxyquinoline derivatives, like nitroxoline, also exhibit metal-chelating properties that contribute to their biological effects. tandfonline.com The formation of a chelated complex between 8-aminoquinoline amides and copper salts has been noted as a crucial step in certain chemical transformations, further underscoring the chelating ability of this scaffold. mdpi.com

These studies collectively suggest that this compound derivatives, particularly after reduction of the nitro group to an amine, would likely possess significant copper-chelating capabilities, a property that could be fine-tuned through structural modifications.

Modulation of Reactive Oxygen Species (ROS) Generation

The interaction of nitroaromatic compounds with biological systems can often lead to the generation of reactive oxygen species (ROS). Studies on compounds structurally related to this compound have shown modulation of ROS levels.

4-Nitroquinoline (B1605747) 1-oxide (4NQO), a well-studied carcinogenic quinoline derivative, is known to induce oxidative stress by generating ROS, including superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH⁻). semanticscholar.orgnih.gov This ROS production is a key component of its genotoxic mechanism. semanticscholar.orgnih.gov The generation of ROS by 4NQO has been detected in human fibroblasts and is linked to the formation of oxidative DNA damage products like 8-hydroxydeoxyguanosine (8OHdG). semanticscholar.orgnih.gov